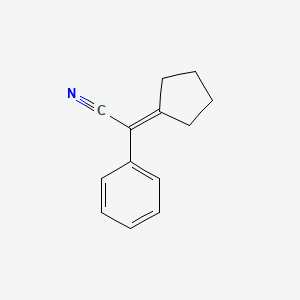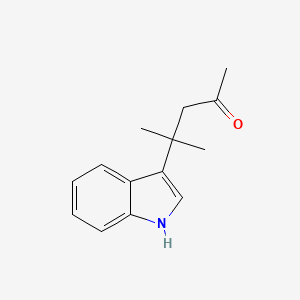
2-Pentanone, 4-(1H-indol-3-yl)-4-methyl-
Vue d'ensemble
Description
“2-Pentanone, 4-(1H-indol-3-yl)-4-methyl-” is a chemical compound that is part of the indole family . Indoles are an important class of heterocycles that are found in a wide range of biologically significant natural compounds, from simple derivatives such as the neurotransmitter serotonin to complex alkaloids . They are also found in a number of important synthetic drugs .
Synthesis Analysis
The synthesis of indoles has been a central theme in organic synthesis over the last century . Many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
The indole ring system represents one of the most abundant and important heterocycles in nature . The substitution pattern around the six-membered ring is notably less complex in synthetic indoles than in naturally occurring ones .Chemical Reactions Analysis
Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The primary difficulty associated with the Fischer indole synthesis has been the inaccessibility and toxicity of the arylhydrazine precursors .Applications De Recherche Scientifique
Urease Inhibitors
The compound has been studied for its potential as a urease inhibitor against Helicobacter pylori . Urease plays a major role in the pathogenesis of H. pylori in the gastrointestinal tract, so inhibiting this enzyme could be an effective approach against H. pylori infection .
Synthesis of Indole Derivatives
Indoles, both naturally occurring and synthetic, exhibit wide-ranging biological activity . The compound could be used in the synthesis of indole derivatives, which could have potential applications in the development of new drugs .
Development of Anticancer Agents
Given the presence of indole motifs in clinically used anticancer agents like vinblastine and mitomycin C , the compound could potentially be used in the development of new anticancer drugs .
Development of Antihypertensive Drugs
The compound could also be used in the development of antihypertensive drugs, given the presence of indole motifs in drugs like reserpine .
Protodeboronation Reactions
The compound could potentially be used in protodeboronation reactions . This could have applications in the synthesis of complex molecules.
Development of New Synthetic Routes
Given the importance of indoles in biological chemistry and the limitations of current synthetic routes, the compound could potentially be used in the development of new synthetic routes towards indoles .
Mécanisme D'action
The mechanism of action of indoles can vary widely depending on their specific structure and the biological system in which they are acting. For example, some indoles can act as histone deacetylase inhibitors useful in therapy for diseases which respond to inhibition of histone deacetylase activity .
Orientations Futures
There is still room for improvement in the field of indole synthesis . The development of new methodologies for the construction of this ever relevant heteroaromatic ring continues to be a focus of the international chemical community . Future research may also explore the potential pharmacological applications of indoles, given their wide-ranging biological activity .
Propriétés
IUPAC Name |
4-(1H-indol-3-yl)-4-methylpentan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-10(16)8-14(2,3)12-9-15-13-7-5-4-6-11(12)13/h4-7,9,15H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLAFFRDVJBJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465794 | |
| Record name | 2-Pentanone, 4-(1H-indol-3-yl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1h-Indol-3-yl)-4-methylpentan-2-one | |
CAS RN |
21973-02-4 | |
| Record name | 2-Pentanone, 4-(1H-indol-3-yl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



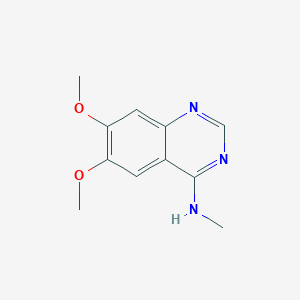
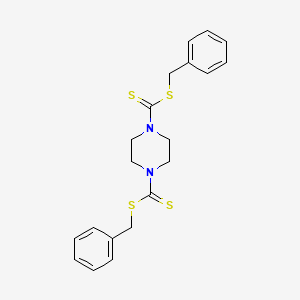
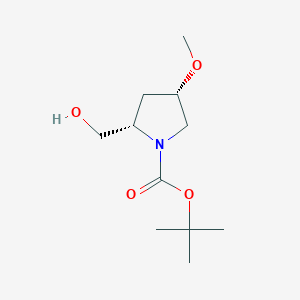
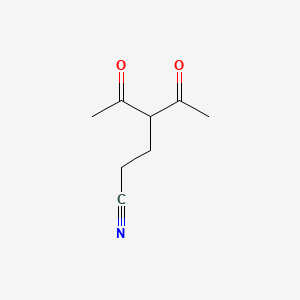
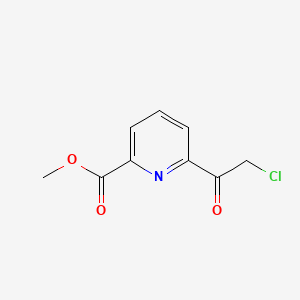
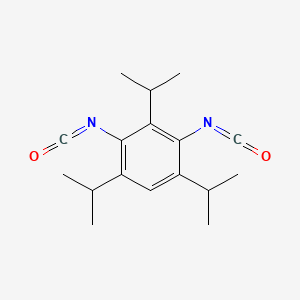

![2-[(Anilinocarbonyl)amino]benzoic acid](/img/structure/B3049705.png)
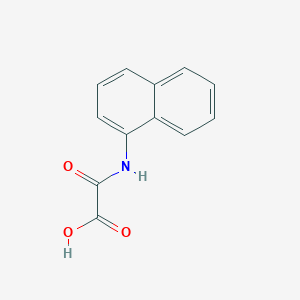


![2-[(2,3-Dimethyl-5-nitroimidazol-4-yl)amino]ethanol](/img/structure/B3049714.png)

